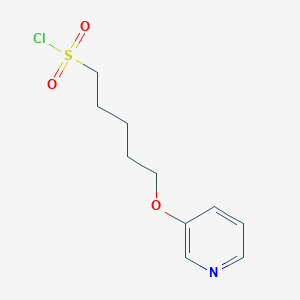

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO3S and a molecular weight of 263.74 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(Pyridin-3-yloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(Pyridin-3-yloxy)pentane-1-sulfonic acid+SOCl2→5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often used to prevent hydrolysis.

Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.

Hydrolysis Product: The major product of hydrolysis is 5-(Pyridin-3-yloxy)pentane-1-sulfonic acid.

Scientific Research Applications

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride has several applications in scientific research:

Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

- 5-(Pyridin-2-yloxy)pentane-1-sulfonyl chloride

- 5-(Pyridin-4-yloxy)pentane-1-sulfonyl chloride

- 5-(Pyridin-3-yloxy)butane-1-sulfonyl chloride

Uniqueness

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable reagent in organic synthesis and various scientific research applications .

Biological Activity

5-(Pyridin-3-yloxy)pentane-1-sulfonyl chloride is an organosulfur compound with significant potential in biological applications due to its unique structural features and reactivity. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₂H₁₆ClN₂O₃S

- Molecular Weight : 263.74 g/mol

- Boiling Point : Approximately 402.6 °C

- Density : 1.285 g/cm³

The compound features a pyridine ring attached to a pentane sulfonyl chloride group, which enhances its reactivity, especially in nucleophilic substitution reactions. The sulfonyl chloride group is particularly notable for its ability to interact with biological nucleophiles such as amino acids and proteins, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be accomplished through various organic synthesis routes, often involving the reaction of pyridine derivatives with sulfonyl chlorides under controlled conditions. These methods are essential for producing the compound in sufficient purity and yield for biological studies.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of compounds similar to this compound. For instance, derivatives containing sulfonamide moieties have shown significant antimicrobial effects against various pathogenic microorganisms. In vitro tests demonstrated that these compounds exhibit minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 62.5 | Compound 4f |

| Escherichia coli | 125 | Compound 3a |

| Candida albicans | 62.5 | Compound 4f |

| Saccharomyces cerevisiae | 31.25 | Compound 4f |

These findings suggest that compounds with similar structures to this compound may possess promising antimicrobial properties, which could be explored further for therapeutic applications.

The mechanism of action for compounds like this compound typically involves the formation of covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction can disrupt normal biological processes, leading to antimicrobial or cytotoxic effects . Molecular docking studies provide insights into how these compounds bind to specific biological targets, enhancing our understanding of their potential therapeutic roles.

Case Studies and Research Findings

In a comparative study involving various sulfonamide derivatives, it was found that those containing the pyridine ring exhibited enhanced bioactivity compared to their counterparts without this feature. The dual action of these compounds as both antimicrobial and antioxidant agents highlights their potential in treating infections while also mitigating oxidative stress in cells .

Summary of Findings

- Antimicrobial Activity : Significant activity against multiple pathogens.

- Mechanism : Involves interaction with biological nucleophiles.

- Potential Applications : Therapeutic agents in infectious disease management.

Properties

Molecular Formula |

C10H14ClNO3S |

|---|---|

Molecular Weight |

263.74 g/mol |

IUPAC Name |

5-pyridin-3-yloxypentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H14ClNO3S/c11-16(13,14)8-3-1-2-7-15-10-5-4-6-12-9-10/h4-6,9H,1-3,7-8H2 |

InChI Key |

XVYPZXYOILNRJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.